3-(4-Methylphenoxy)nitrobenzene
Description
3-(4-Methylphenoxy)nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group at the 3-position and a 4-methylphenoxy (-O-C₆H₄-CH₃) group at the adjacent position. This compound belongs to a broader class of nitro-substituted aromatic derivatives, which are widely studied for their chemical reactivity, environmental persistence, and biological activity.
Structurally, the methylphenoxy group introduces steric bulk and electron-donating effects, which may influence the compound’s solubility, stability, and reactivity compared to simpler nitroaromatics like nitrobenzene. Applications of such compounds are inferred from related nitroaromatics, which are utilized in pharmaceuticals, agrochemicals, and polymer intermediates .
Properties
CAS No. |
50829-58-8 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-3-nitrobenzene |
InChI |
InChI=1S/C13H11NO3/c1-10-5-7-12(8-6-10)17-13-4-2-3-11(9-13)14(15)16/h2-9H,1H3 |
InChI Key |
QSTCYUQDOFEZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The methylphenoxy group in this compound is electron-donating, which may stabilize the nitro group’s electrophilic reactivity compared to nitrobenzene .
Reactivity and Environmental Degradation
Nitroaromatics exhibit varied degradation pathways depending on substituents:
- Nitrobenzene : Degrades efficiently (80% removal) in alkaline soil slurries with ascorbic acid due to reductive pathways .
- 4-Nitrochlorobenzene (4NCB) : Resists degradation under neutral pH conditions, highlighting the inhibitory role of chloro substituents .
- This compound: The methylphenoxy group likely impedes microbial or chemical degradation due to steric hindrance and increased hydrophobicity, similar to halogenated analogs like 4NCB .
Toxicological Profiles
Table 2: Toxicity Comparison of Nitroaromatic Compounds
Key Insight: The methylphenoxy substituent may reduce acute toxicity compared to nitrobenzene by limiting systemic absorption, though chronic exposure risks remain significant .
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